molecular formula C7H4FN B1294923 3-Fluorobenzonitrile CAS No. 403-54-3

3-Fluorobenzonitrile

Cat. No.: B1294923
CAS No.: 403-54-3
M. Wt: 121.11 g/mol
InChI Key: JZTPKAROPNTQQV-UHFFFAOYSA-N
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Description

3-Fluorobenzonitrile: is an organic compound with the molecular formula C7H4FN. It is a derivative of benzonitrile where a fluorine atom is substituted at the meta position relative to the nitrile group. This compound is a clear, colorless to yellow liquid with a boiling point of 182-183°C and a density of 1.133 g/mL at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobenzonitrile can be synthesized through various methods. One common method involves the Halex reaction, where 3-nitrobenzonitrile reacts with potassium fluoride in the presence of a catalyst such as tetraphenylphosphonium bromide. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .

Another method involves the direct fluorination of 3-chlorobenzonitrile using a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound often employs the Halex reaction due to its efficiency and high yield. The process involves the use of 3-nitrobenzonitrile as a starting material, which is then fluorinated using potassium fluoride and a catalyst. The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted benzonitriles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines and solvents like dimethyl sulfoxide at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous conditions.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 3-fluorobenzylamine.

    Oxidation: 3-fluorobenzoic acid.

Scientific Research Applications

3-Fluorobenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and materials science

Comparison with Similar Compounds

3-Fluorobenzonitrile can be compared with other fluorinated benzonitriles such as 2-fluorobenzonitrile and 4-fluorobenzonitrile. These compounds share similar chemical properties but differ in the position of the fluorine atom, which affects their reactivity and applications. For example:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research.

Properties

IUPAC Name

3-fluorobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JZTPKAROPNTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
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DSSTOX Substance ID

DTXSID0059954
Record name Benzonitrile, 3-fluoro-
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Molecular Weight

121.11 g/mol
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CAS No.

403-54-3
Record name 3-Fluorobenzonitrile
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Record name 3-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

The concentration of the aqueous ammonia is preferably from 25 to 40%. It is used usually in an amount of from 10 to 40 moles, preferably from 20 to 30 moles, per mole of the 5-fluorobenzotrichloride. The reaction temperature is preferably from 90° to 120° C., and the reaction time is preferably form 5 to 20 hours. After completion of the reaction, the ammonia is recovered, and then the mixture is filtered. The filtrate is distilled to obtain the desired 5-fluorobenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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